![molecular formula C10H16O2 B14270491 (1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one CAS No. 184046-42-2](/img/structure/B14270491.png)
(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-5,8,8-Trimethyl-3-oxabicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes a three-membered oxirane ring fused to a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction followed by an epoxidation step. The Diels-Alder reaction between a diene and a dienophile forms the bicyclic structure, which is then subjected to epoxidation to introduce the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The epoxidation step can be carried out using peracids or other suitable oxidizing agents.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one: The enantiomer of the compound with similar chemical properties but different biological activities.
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one: A racemic mixture of both enantiomers.
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-ol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness
(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and biological properties compared to its similar compounds.
Propiedades
Número CAS |
184046-42-2 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(1S)-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)6-12-8(7)11/h7H,4-6H2,1-3H3/t7-,10?/m1/s1 |
Clave InChI |
DBRCQDHKXZLHJE-PVSHWOEXSA-N |
SMILES isomérico |
CC1([C@@H]2CCC1(COC2=O)C)C |
SMILES canónico |
CC1(C2CCC1(COC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


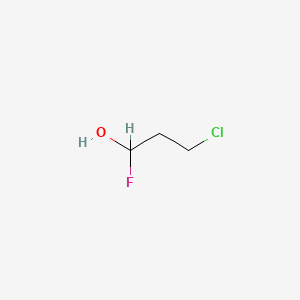
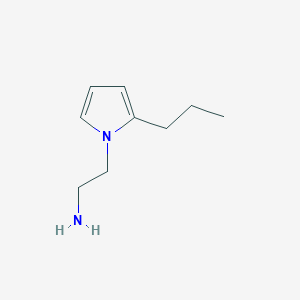
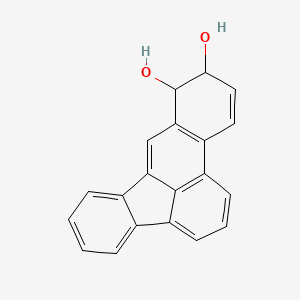
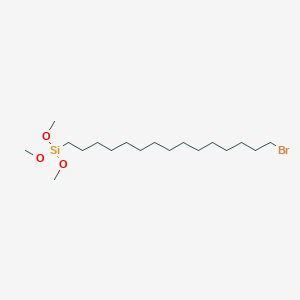
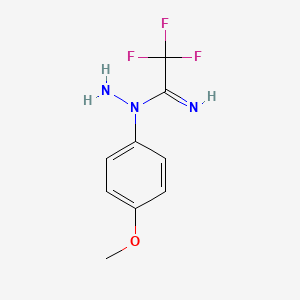
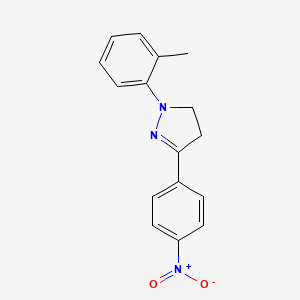
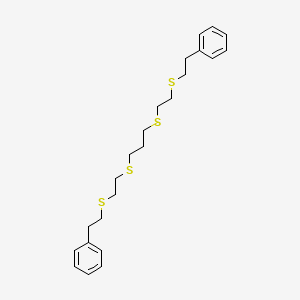
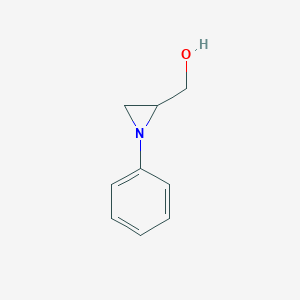
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)

![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

